molecular formula C12H16O3 B8033683 (2,7-Octadien-1-yl)succinic Anhydride CAS No. 14620-85-0

(2,7-Octadien-1-yl)succinic Anhydride

Cat. No.: B8033683
CAS No.: 14620-85-0
M. Wt: 208.25 g/mol
InChI Key: XPIQJMUYUKAKNX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-Octadien-1-yl)succinic Anhydride typically involves the reaction of octa-2,7-dien-1-ol with maleic anhydride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,7-Octadien-1-yl)succinic Anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted dihydrofuran-2,5-dione derivatives .

Scientific Research Applications

(2,7-Octadien-1-yl)succinic Anhydride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2,7-Octadien-1-yl)succinic Anhydride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a dihydrofuran-2,5-dione ring and an octa-2,7-dien-1-yl group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Biological Activity

(2,7-Octadien-1-yl)succinic anhydride, also known as 3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione, is a compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems, leading to various functional properties. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in drug delivery and food science.

  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.25 g/mol
  • Boiling Point : Approximately 335.5°C at 760 mmHg

The compound features a dihydrofuran ring and carbonyl groups that contribute to its reactivity and potential applications in organic synthesis and materials science.

Synthesis

This compound can be synthesized through several methods involving the esterification of various polymers or natural compounds. A notable method includes the reaction of chitosan with the anhydride in a solvent, leading to the formation of amphiphilic polymers with improved emulsification and encapsulation properties.

1. Drug Delivery Applications

Research has demonstrated that this compound-modified chitosan exhibits enhanced properties for drug delivery systems. The amphiphilic nature of the modified polymer allows for better solubility and stability in aqueous environments, making it suitable for encapsulating hydrophobic drugs. The studies indicate that such modifications can lead to improved bioavailability and controlled release profiles.

2. Food Science Applications

In food science, this compound is used to chemically modify sago starch through esterification. This modification enhances the starch's emulsifying properties, making it a valuable fat replacer and emulsifier in food products. The resultant modified starch exhibits improved functionality in formulations requiring stability against phase separation.

Case Study 1: Chitosan Modification

A study on the modification of chitosan with this compound revealed significant improvements in its emulsification properties. The modified chitosan demonstrated a higher capacity for encapsulating hydrophobic compounds compared to unmodified chitosan. This property is crucial for developing effective drug delivery systems where encapsulation efficiency directly affects therapeutic outcomes.

Case Study 2: Sago Starch Functionalization

Another study focused on the functionalization of sago starch using this compound showed that the modified starch could effectively replace fats in various food applications. The research highlighted the potential of this compound to enhance the texture and mouthfeel of low-fat products without compromising sensory qualities.

Comparative Analysis of Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC₁₂H₁₆O₃Amphiphilic; used in drug delivery and food
2-Octenoyl Succinic AnhydrideC₁₂H₁₈O₃Shorter alkyl chain; similar reactivity
3-(Deca-2-enoyl)furan-2,5-dioneC₁₂H₁₈O₂Similar furan structure; different substituents

Properties

IUPAC Name

3-[(2E)-octa-2,7-dienyl]oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h2,6-7,10H,1,3-5,8-9H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIQJMUYUKAKNX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC=CCC1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC/C=C/CC1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264127
Record name Succinic anhydride, (2,7-octadienyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14620-85-0, 142826-45-7
Record name Succinic anhydride, (2,7-octadienyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14620-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinic anhydride, (2,7-octadienyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,7-Octadien-1-yl)succinic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.